

An In-depth Technical Guide to Nerindocianine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerindocianine**

Cat. No.: **B15551635**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerindocianine, also known by its synonym IRDye® 800BK, is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its unique photophysical properties, coupled with its favorable pharmacokinetic profile, have positioned it as a valuable tool in preclinical and clinical research, particularly in the field of image-guided surgery and diagnostics. This technical guide provides a comprehensive overview of **Nerindocianine**'s chemical structure, physicochemical and photophysical properties, and its current applications, with a focus on experimental protocols and underlying mechanisms.

Chemical Structure and Physicochemical Properties

Nerindocianine is a complex organic molecule with a polymethine chain responsible for its near-infrared absorption and emission characteristics. It is a water-soluble compound, a key feature for its biological applications.

Table 1: Physicochemical Properties of **Nerindocianine**

Property	Value	Reference
IUPAC Name	4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate	[1]
Synonyms	IRDye 800BK, Nerindocianine Sodium	[1]
CAS Number	748120-01-6 (for Nerindocianine) 262284-03-7 (for Nerindocianine Sodium)	[1]
Molecular Formula	C44H52N2O16S5	[1]
Molecular Weight	1025.2 g/mol	[1]

Photophysical Properties

The utility of **Nerindocianine** as a fluorescent probe is defined by its photophysical characteristics, which fall within the near-infrared window (700-900 nm). This spectral range is advantageous for in vivo imaging due to reduced light scattering and absorption by biological tissues, allowing for deeper tissue penetration and higher signal-to-background ratios.

Table 2: Photophysical Properties of **Nerindocianine** and Related Dyes

Property	Solvent	Nerindocianine (IRDye 800BK)	IRDye 800CW	Indocyanine Green (ICG)	Reference
Absorption Max (λ_{abs})	PBS	~774 nm	774 nm	780 nm	[1] [2]
Emission Max (λ_{em})	PBS	~789 nm	789 nm	830 nm	[1] [2]
Molar Extinction Coefficient (ϵ)	PBS	Not Reported	240,000 $M^{-1}cm^{-1}$	262,100 $M^{-1}cm^{-1}$	[1] [2]
Quantum Yield (Φ)	Serum	Not Reported	9%	1.2-13%	[2] [3]

Note: Specific quantitative photophysical data for **Nerindocianine** (IRDye 800BK) is not readily available in the public domain. The data for IRDye 800CW, a structurally similar dye from the same family, is provided as a close approximation. The quantum yield of ICG is highly dependent on the solvent and its aggregation state.

Biological and Pharmacological Properties

Mechanism of Action and Pharmacokinetics

Nerindocianine is a hydrophilic dye that, upon intravenous administration, exhibits both biliary and renal clearance.[\[4\]](#) This dual excretion pathway is a distinguishing feature that allows for the simultaneous visualization of different anatomical structures. Its clearance from the body is relatively rapid, which is a desirable characteristic for a diagnostic imaging agent.

Applications in Biomedical Imaging

The primary application of **Nerindocianine** is as a contrast agent for near-infrared fluorescence (NIRF) imaging. Its ability to be cleared by the kidneys makes it particularly suitable for non-invasive, real-time visualization of the ureters during surgery, which can help in preventing iatrogenic injury.[\[4\]](#)[\[5\]](#) Furthermore, its partial excretion through the biliary system enables the imaging of the bile duct.[\[4\]](#)

Nerindocianine has also been investigated for:

- Assessment of tissue perfusion: By observing the influx and distribution of the dye, surgeons can evaluate blood flow to tissues, for instance, in the bowel.[4]
- Lymphography: Following local injection, **Nerindocianine** can be used to map lymphatic vessels and sentinel lymph nodes.[4]

Derivatives of the closely related IRDye 800CW have been conjugated to targeting moieties, such as antibodies, to create probes for the specific imaging of tumors *in vivo*. This targeted approach leverages the enhanced permeability and retention (EPR) effect in solid tumors.

Cytotoxicity

Studies on related indocyanine dyes have indicated that they can induce acute and chronic toxicities at concentrations above 0.05%. Therefore, the concentration and duration of exposure are critical factors to consider in any application.

Experimental Protocols

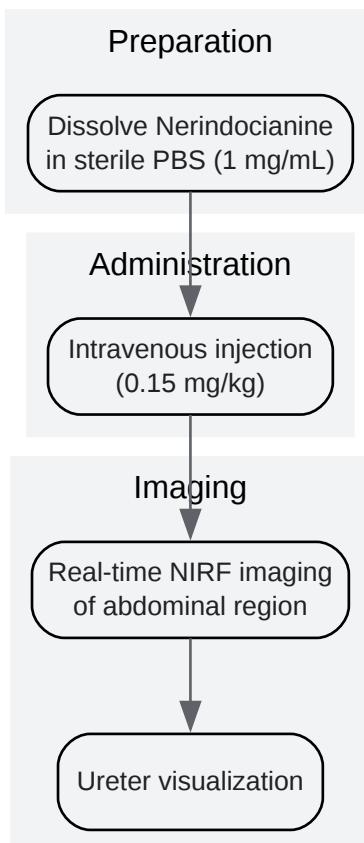
General Handling and Storage

Nerindocianine powder should be stored at -20°C and protected from light. For *in vivo* applications, the dye is typically dissolved in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) to a desired concentration.

In Vivo Near-Infrared Fluorescence Imaging of Ureters (Porcine Model)

This protocol is adapted from a study demonstrating ureteral imaging in a porcine model.

Materials:


- **Nerindocianine** (IRDye 800BK) powder
- Sterile phosphate-buffered saline (PBS)
- Anesthetized pig

- Near-infrared fluorescence imaging system compatible with the excitation and emission spectra of **Nerindocianine**.

Procedure:

- Preparation of **Nerindocianine** Solution: Dissolve **Nerindocianine** powder in sterile PBS to a final concentration of 1 mg/mL.
- Administration: Administer a single bolus intravenous (IV) injection of the **Nerindocianine** solution at a dosage of 0.15 mg/kg body weight.[4]
- Imaging: Begin NIRF imaging of the abdominal region immediately after injection. The ureters are typically visualized within minutes and remain visible for an extended period, allowing for continuous monitoring during a surgical procedure.

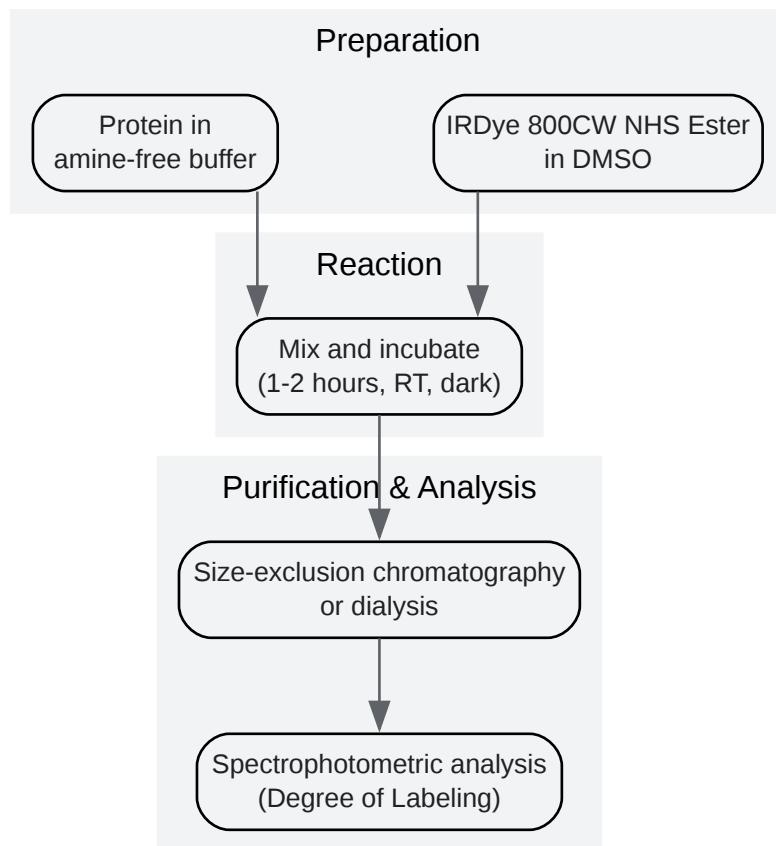
Experimental Workflow: In Vivo Ureteral Imaging

[Click to download full resolution via product page](#)

Workflow for *in vivo* ureteral imaging with **Nerindocianine**.

Protein Labeling with IRDye 800CW NHS Ester

While a specific protocol for **Nerindocianine** is not provided, the following is a general protocol for labeling proteins with the closely related IRDye 800CW NHS Ester, which targets primary amines.

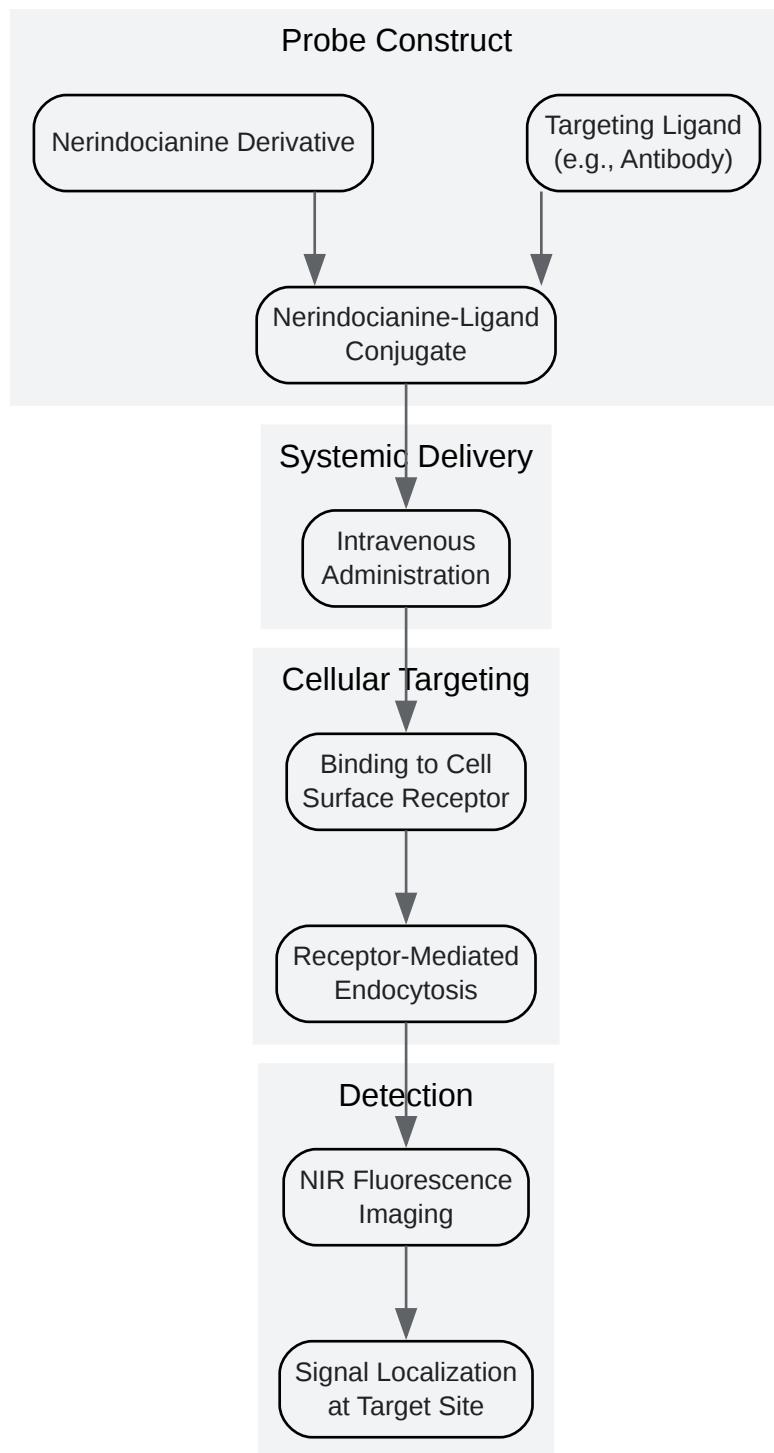

Materials:

- IRDye 800CW NHS Ester
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 8.5)
- Anhydrous dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
- Prepare Dye Solution: Immediately before use, dissolve the IRDye 800CW NHS Ester in a small amount of anhydrous DMSO.
- Conjugation Reaction: Add the dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but is typically in the range of 2:1 to 10:1. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column or dialysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~774 nm).

Protein Labeling with IRDye 800CW NHS Ester


[Click to download full resolution via product page](#)

Workflow for protein labeling with IRDye 800CW NHS Ester.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **Nerindocianine** actively participates in or modulates specific intracellular signaling pathways. Its primary mechanism of action is as a passive fluorescent contrast agent that distributes throughout the body based on its physicochemical properties and is subsequently cleared. When conjugated to a targeting ligand, its localization is dictated by the binding of the ligand to its receptor, which may then trigger downstream signaling events associated with that receptor. However, the dye itself is not known to be an active signaling molecule.

Proposed Mechanism of Targeted Imaging

[Click to download full resolution via product page](#)

Conceptual pathway for targeted imaging using a **Nerindocianine** conjugate.

Conclusion

Nerindocianine is a promising near-infrared fluorescent dye with significant potential in the field of biomedical imaging. Its favorable pharmacokinetic profile, particularly its dual renal and biliary clearance, makes it a versatile tool for intraoperative visualization of multiple anatomical structures. While specific quantitative photophysical data and detailed synthesis protocols are not widely available, the information on its practical applications and the properties of closely related compounds provide a strong foundation for its use in research and development. Further studies are warranted to fully elucidate its photophysical characteristics and to explore its potential in targeted molecular imaging and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shop.licorbio.com [shop.licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nerindocianine: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551635#nerindocianine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com